molecular formula C17H23N5O2 B5597522 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide

N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide

Cat. No. B5597522
M. Wt: 329.4 g/mol
InChI Key: DXEZAFUKTXLUCQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including condensation reactions, chlorination, and the use of specific reagents to achieve the desired molecular architecture. For instance, the synthesis of closely related compounds has been achieved through condensation of specific acids with diamines, followed by chlorination and further condensation steps, highlighting a complex synthesis pathway that may be akin to the target compound (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is determined using techniques like X-ray diffraction and density functional theory (DFT). These analyses reveal the bond lengths, bond angles, and spatial configuration, providing insights into the electronic structure and steric effects that influence reactivity and properties. The study of similar molecules has shown planarity in specific molecular units and detailed geometric parameters that could inform the understanding of our target compound's structure (Yépes et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include hydrolysis, cyclization, and reactions with various reagents to form different heterocyclic systems. These reactions are crucial for modifying the compound's structure to achieve desired properties or for further synthetic applications. An example includes the reaction with ethyl 3-ethoxymethylene-2,4-dioxovalerate leading to the formation of pyrroloquinazoline derivatives, indicating a rich chemistry that could be explored for the compound (Kurihara et al., 1980).

Physical Properties Analysis

Physical properties such as molar refraction, polarizability, and solubility are determined through various measurements, including refractive index and density measurements. These properties are influenced by the molecular structure and provide insights into the compound's interactions with light and other media. Studies on similar compounds have demonstrated the impact of molecular structure on these properties, offering a basis for predicting the behavior of our target compound in different environments (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are pivotal in understanding how the compound interacts in chemical reactions. Research on similar molecules has shown a range of reactivities depending on the functional groups present and the molecular context, guiding the synthesis and application of the compound in various chemical settings (Craciun et al., 1998).

Scientific Research Applications

Anticancer Activity

A study by Huang et al. (2020) synthesized a compound with a somewhat similar structure, emphasizing its design, synthesis, crystal structure, and antiproliferative activity against various human cancer cell lines. The compound exhibited promising anticancer activity, particularly against human colon cancer, lung adenocarcinoma, and gastric cancer cell lines. The study also involved molecular docking studies to predict the compound's mechanism of action (Huang et al., 2020).

Drug Transformation and Excretion

Another study focused on the transformation and excretion of a drug closely related to the requested compound, metoclopramide, in rabbits. It identified various transformation products, highlighting the metabolic pathways and potential biotransformation products that could be relevant for understanding similar compounds' pharmacokinetics (Arita et al., 1970).

Material Science Applications

Further research into benzamide derivatives, such as the synthesis and characterization of novel aromatic polyimides, provides insights into the compound's potential applications in material science. These studies explore the thermal stability and solubility properties of benzamide-based polymers, indicating the versatility of benzamide derivatives in developing new materials with specific thermal and solubility characteristics (Butt et al., 2005).

Antioxidant Properties

Research on N-arylbenzamides, including amino-substituted derivatives, evaluated their antioxidant capacity. This study highlights the potential of benzamide derivatives as antioxidants, which could be leveraged in developing new therapeutic agents aimed at mitigating oxidative stress-related diseases (Perin et al., 2018).

Dopamine Receptor Imaging

Benzamide derivatives have also been explored for their potential in imaging central nervous system (CNS) D2 dopamine receptors. This research is crucial for developing diagnostic agents for diseases such as Parkinson's disease, showcasing the compound's utility in neurology and pharmacology (Murphy et al., 1990).

properties

IUPAC Name

N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-4-18-17-21-12(2)11-15(22-17)19-9-10-20-16(23)13-5-7-14(24-3)8-6-13/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEZAFUKTXLUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)NCCNC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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